![molecular formula C10H16N2 B15219260 [(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
[(1S)-2-amino-1-phenylethyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine is a chiral diamine compound characterized by the presence of a phenyl group attached to an ethane backbone, with two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using catalysts to promote the hydrogenation of intermediates.
Distillation: Employing distillation techniques to separate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethyl-1-phenylethane-1,2-diamine: The non-chiral version of the compound.
N1,N1-Dimethyl-1-phenylethane-1,2-diamine derivatives: Compounds with similar structures but different substituents.
Uniqueness
(S)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring enantioselectivity.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
(1S)-N,N-dimethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m1/s1 |
Clé InChI |
NFSAPTWLWWYADB-SNVBAGLBSA-N |
SMILES isomérique |
CN(C)[C@H](CN)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C(CN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


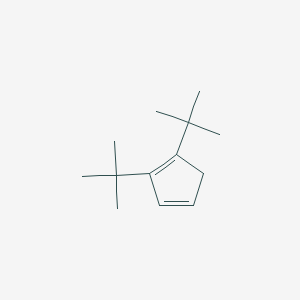
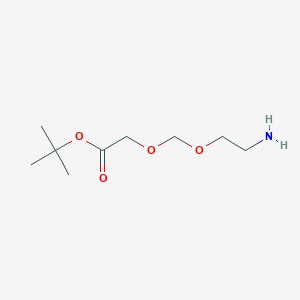
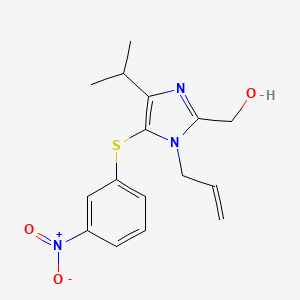
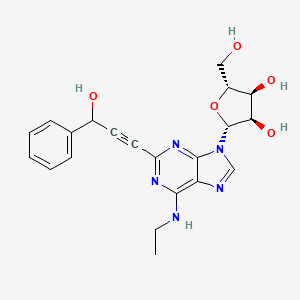
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)


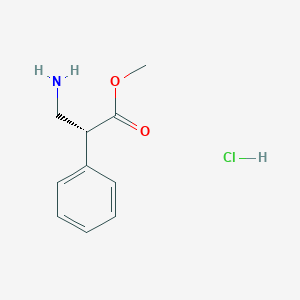
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
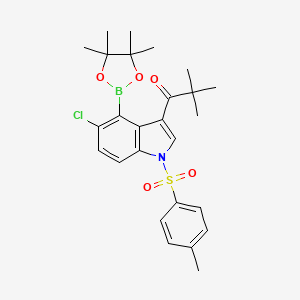
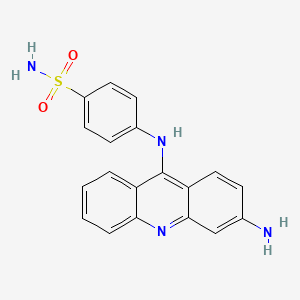
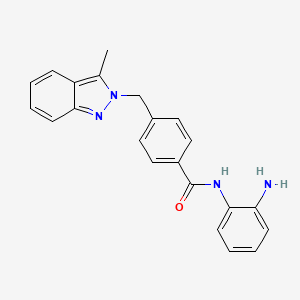
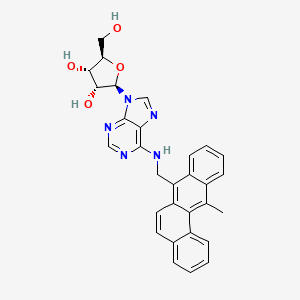
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
